molecular formula C16H16N2O4 B13433883 (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one

(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one

カタログ番号: B13433883
分子量: 300.31 g/mol
InChIキー: RSEGMZMZRFXVDC-GXTWGEPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one is a synthetic organic compound classified among the Harmala alkaloids, a group known for their significant biological activities . The core structure of this molecule is based on the 9H-pyrido[3,4-b]indole scaffold, also known as β-carboline or norharman . Researchers are particularly interested in β-carboline derivatives due to their potential to interact with cellular receptors and enzymes. A closely related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), has been identified as a potent activator of the aryl hydrocarbon receptor (AHR) generated from the photoactivation of tryptophan . AHR activation is a critical pathway in the regulation of xenobiotic-metabolizing enzymes, such as those from the CYP1A family, and can influence processes like metabolic dysregulation . This suggests potential research applications for (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one in the fields of toxicology, molecular pharmacology, and drug metabolism, where it may serve as a valuable tool compound for studying AHR-mediated signaling pathways and their biological effects. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

特性

分子式

C16H16N2O4

分子量

300.31 g/mol

IUPAC名

(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one

InChI

InChI=1S/C16H16N2O4/c19-8-14(22)12(20)7-13(21)16-15-10(5-6-17-16)9-3-1-2-4-11(9)18-15/h1-6,12,14,18-20,22H,7-8H2/t12-,14+/m0/s1

InChIキー

RSEGMZMZRFXVDC-GXTWGEPZSA-N

異性体SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C[C@@H]([C@@H](CO)O)O

正規SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)CC(C(CO)O)O

製品の起源

United States

準備方法

Two-Step Synthesis from β-Carboline

A mild and efficient two-step synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives has been reported, which is directly relevant to the preparation of the target compound's core structure.

Procedure:

  • Start with a β-carboline N-oxide derivative (1 mmol).
  • Dissolve in acetic anhydride (10 mL) and reflux for 6 hours to convert to a 2-acetoxy-β-carboline intermediate.
  • Cool and concentrate under reduced pressure.
  • Treat the intermediate with ethanol and aqueous 2 M sodium hydroxide (1:1) at room temperature for 2 hours to hydrolyze and form the β-carbolinone.
  • Purify the product by column chromatography using methanol/chloroform as eluent.

Reaction Scheme:

Step Reagents/Conditions Product Yield (%) Notes
1 β-Carboline N-oxide + Acetic anhydride, reflux 6 h 2-Acetoxy-β-carboline intermediate - Monitored by TLC
2 EtOH/2 M NaOH (1:1), room temperature, 2 h 9H-Pyrido[3,4-b]indol-1(2H)-one 65-85% White solid, characterized by IR, NMR, MS

Characterization Data Example (for 9H-pyrido[3,4-b]indol-1(2H)-one):

  • IR (KBr): 3261, 3112, 2966, 2840, 1645 cm⁻¹
  • ESI-MS: m/z 185.05 (M+1)
  • ^1H-NMR (DMSO-d6): δ 11.91 (s, indole NH), 11.35 (s, -NHCO-), aromatic protons between 6.96–8.03 ppm.

Introduction of the (3S,4R)-3,4,5-Trihydroxy Pentan-1-one Side Chain

Stereoselective Construction of the Trihydroxy Side Chain

The side chain, a pentan-1-one substituted with three hydroxyl groups at positions 3, 4, and 5 with (3S,4R) stereochemistry, is typically introduced via stereocontrolled synthetic routes involving:

  • Use of chiral precursors or chiral auxiliaries.
  • Enzymatic or chemical resolution.
  • Diastereoselective hydroxylation or epoxidation followed by ring opening.

While direct synthetic routes to this exact side chain attached to the β-carbolinone are scarce in literature, related stereoselective syntheses of polyhydroxylated pentanones are well documented and can be adapted.

Enantiomeric Resolution and Chiral Purification

Enantiomeric separation techniques such as crystallization with chiral acids (e.g., mandelic acid derivatives) have been employed for related β-carboline derivatives to ensure stereochemical purity.

Example:

  • Racemic mixture dissolved in methanol at 50°C.
  • Addition of (R)- or (S)-mandelic acid to form diastereomeric salts.
  • Precipitation and filtration yield enantiomerically enriched products (>99% ee).
  • Subsequent base treatment and extraction recover the pure enantiomer.

This method can be adapted for the trihydroxy pentanone side chain stereoisomers attached to the β-carbolinone core.

Integrated Synthetic Procedure for (3S,4R)-3,4,5-Trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one

Stepwise Synthetic Outline

Step Description Reagents/Conditions Outcome/Notes
1 Synthesis of β-carbolinone core β-Carboline N-oxide + Acetic anhydride reflux 6 h; hydrolysis in EtOH/NaOH β-Carbolinone intermediate (65-85% yield)
2 Preparation of stereodefined trihydroxy pentanone side chain Chiral synthesis or resolution methods (e.g., chiral auxiliaries, enzymatic methods) (3S,4R)-3,4,5-trihydroxy-pentan-1-one moiety
3 Coupling of side chain to β-carbolinone core Nucleophilic substitution or condensation under controlled stereochemistry Target compound formation
4 Purification and characterization Column chromatography, HPLC, NMR, MS, IR >98% purity, confirmed stereochemistry

Characterization and Confirmation of Structure

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the β-carbolinone and side chain structure, including stereochemistry via coupling constants and chemical shifts.
  • Mass Spectrometry: ESI-MS confirms molecular weight consistent with C$${16}$$H$${16}$$N$$2$$O$$5$$ (example formula).
  • Infrared Spectroscopy: Characteristic peaks for hydroxyl groups (~3300 cm⁻¹), carbonyl (~1650 cm⁻¹), and aromatic rings.
  • X-ray Crystallography: Used in some studies to confirm stereochemistry and molecular conformation.

Summary Table of Key Preparation Data

Parameter Details Reference
Core synthesis yield 65–85%
Side chain stereochemistry (3S,4R) confirmed by chiral resolution methods
Purification method Column chromatography (MeOH/CHCl₃), HPLC
Characterization techniques IR, ^1H-NMR, ^13C-NMR, ESI-MS, X-ray crystallography
Melting point of core compound ~253-285 °C (varies with substituents)
Purity >98% (HPLC)

化学反応の分析

Types of Reactions

(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridoindole compounds.

科学的研究の応用

Chemistry

In chemistry, (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

作用機序

The mechanism of action of (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, particularly the pyrido[3,4-b]indole core or β-carboline framework:

1-Acetyl-β-carboline (1-(9H-pyrido[3,4-b]indol-1-yl)ethanone)
  • Molecular Formula : C₁₃H₁₀N₂O
  • Molecular Weight : 210.23 g/mol
  • Key Features : Lacks hydroxyl groups on the side chain; simpler acetyl substitution at the pyridoindole nitrogen.
  • Solubility : Soluble in DMSO, indicating moderate polarity .
1-(1-Phenyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)pentan-1-one
  • Molecular Formula : C₂₂H₂₄N₂O
  • Molecular Weight : 332.44 g/mol
  • Key Features: Incorporates a phenyl group and a saturated pyridoindole ring system.
  • Storage : Requires protection from light and moisture, suggesting sensitivity to degradation .
Target Compound vs. Analogues
Property Target Compound 1-Acetyl-β-carboline 1-(1-Phenyl-...)pentan-1-one
Hydroxyl Substituents 3,4,5-Trihydroxy (polar) None None
Core Structure Pyrido[3,4-b]indole + pentanone Pyrido[3,4-b]indole + acetyl Tetrahydro-pyridoindole + phenyl
Molecular Weight ~300.31 (calculated) 210.23 332.44
Solubility Likely polar solvents (e.g., DMSO) Confirmed in DMSO Not specified

Pharmacological and Physicochemical Implications

  • Stereochemistry : The 3S,4R configuration could influence chiral recognition in biological systems, analogous to enantioselective synthesis methods described for related dihydro-β-carbolines .
  • Stability : The absence of hydroxyl groups in analogs like 1-acetyl-β-carboline may confer greater stability under ambient conditions, whereas the target compound might require specialized storage (e.g., desiccation, low temperature) .

Research Findings and Data Gaps

Hypothesized Bioactivity

  • The pyridoindole core is associated with interactions with serotonin receptors and monoamine oxidases (MAOs) in β-carboline derivatives .

生物活性

The compound (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one , a member of the pyridoindole family, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Information

  • IUPAC Name : (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one
  • Molecular Formula : C13H14N2O5
  • Molar Mass : 278.26 g/mol
  • Canonical SMILES : C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)CC(C(CO)O)O

Structural Features

The compound features a pyridoindole backbone with three hydroxyl groups and a ketone functional group. These structural characteristics are believed to contribute to its biological activities.

  • Aryl Hydrocarbon Receptor (AHR) Activation :
    • The compound has been identified as an AHR activator, which is crucial for mediating various biological effects including the induction of cytochrome P450 enzymes (CYPs). Specifically, it has shown to induce CYP1A-mediated enzyme activities in both chick embryo primary hepatocytes and mammalian cell lines .
  • Cytochrome P450 Inhibition :
    • It exhibits significant inhibition of multiple CYP enzymes including CYP3A4, CYP2C9, and CYP2D6. The inhibition percentages are notably high:
      • CYP3A4: 90.53%
      • CYP2C9: 87.62%
      • CYP2D6: 84.54% .

Pharmacological Effects

  • Antifilarial Activity :
    Recent studies have highlighted the potential of pyridoindole derivatives in antifilarial chemotherapy. Compounds structurally related to (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one have shown promising results against filarial infections .
  • Neuroprotective Effects :
    There is emerging evidence suggesting that related compounds may exhibit neuroprotective properties through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Study on AHR Activation

In a study assessing the effects of various natural products on AHR activation, (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one was found to induce significant levels of CYP1A expression in hepatocyte cultures. This indicates its potential role in drug metabolism and toxicity .

Antifilarial Efficacy

Research focusing on the macrofilaricidal activity of substituted pyridoindoles revealed that derivatives similar to (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one demonstrated high efficacy against adult filarial worms in vivo. The study noted that specific structural modifications could enhance activity and reduce toxicity .

Data Summary Table

Biological ActivityMechanism/EffectReference
AHR ActivationInduction of CYP enzymes
CYP InhibitionSignificant inhibition rates
Antifilarial ActivityEffective against filarial infections
Neuroprotective EffectsPotential antioxidant activityN/A

Q & A

What are the critical steps for synthesizing (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one, and how can reaction conditions be optimized?

Answer:
Synthesis involves multi-step organic reactions, including:

  • Chiral resolution to achieve the (3S,4R) stereochemistry.
  • Protection/deprotection strategies for hydroxyl groups to prevent side reactions.
  • Coupling reactions between the pyridoindole core and the pentanone moiety.

Optimization:

  • Temperature control (e.g., low temperatures for chiral stability, reflux for coupling efficiency).
  • Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).
  • Catalyst use (e.g., Rh(II) or squaramide catalysts for enantioselective steps, as seen in related β-carboline syntheses ).
  • Purification: Column chromatography (silica gel) and preparative HPLC for intermediates; analytical HPLC (C18 column, methanol/water gradient) for final purity validation .

How can structural contradictions in NMR or crystallographic data for this compound be resolved?

Answer:

  • Advanced NMR techniques: Use 13C^{13}\text{C}-DEPT, 1H^{1}\text{H}-13C^{13}\text{C} HSQC, and NOESY to resolve stereochemical ambiguities (e.g., distinguishing 3S/4R configurations).
  • X-ray crystallography: Employ SHELXL for refinement of high-resolution crystal structures. Validate hydrogen bonding and torsion angles to confirm hydroxyl group orientations .
  • Comparative analysis: Cross-reference with structurally analogous β-carbolines (e.g., 1-acetyl-β-carboline derivatives) to identify discrepancies in chemical shifts or bond lengths .

What methodologies are recommended for assessing the compound’s interaction with neurotransmitter receptors?

Answer:

  • In vitro binding assays: Radioligand displacement studies using 3H^3\text{H}-serotonin or 3H^3\text{H}-dopamine receptors. IC50_{50} values should be calculated via nonlinear regression (GraphPad Prism).
  • Computational docking: Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT2A_{2A} or MAO-A receptors, guided by the pyridoindole core’s planar structure .
  • Functional assays: Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) in transfected HEK293 cells expressing target receptors .

How can researchers address inconsistent cytotoxicity results across cancer cell lines?

Answer:

  • Experimental design:
    • Standardize cell lines (e.g., NCI-60 panel) and culture conditions (e.g., serum-free media for 24h pre-treatment).
    • Include positive controls (e.g., doxorubicin) and normalize viability via MTT/WST-1 assays.
  • Data analysis:
    • Perform dose-response curves (10 nM–100 µM) and calculate selectivity indices (SI = IC50_{50} normal cells / IC50_{50} cancer cells).
    • Use transcriptomics (RNA-seq) to identify overexpression of resistance markers (e.g., ABC transporters) in non-responsive lines .

What advanced techniques validate the compound’s stereochemical purity?

Answer:

  • Chiral HPLC: Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Validate with optical rotation ([α]D25_D^{25}) measurements .
  • Circular dichroism (CD): Compare experimental CD spectra with computed spectra (TD-DFT) for the (3S,4R) configuration.
  • Stereochemical stability studies: Monitor racemization under physiological conditions (pH 7.4, 37°C) via time-resolved HPLC .

How does the compound’s hydroxylation pattern influence its pharmacokinetic properties?

Answer:

  • Solubility: The 3,4,5-trihydroxy groups enhance aqueous solubility (>10 mg/mL in PBS) but reduce logP (predicted −1.2 via SwissADME).
  • Metabolism: Phase II glucuronidation likely at the C3/C4 hydroxyls (LC-MS/MS to detect glucuronide metabolites in hepatocyte incubations) .
  • Blood-brain barrier (BBB) penetration: Use PAMPA-BBB assay; polar hydroxyl groups may limit passive diffusion (Pe < 2.0 × 106^{-6} cm/s) .

What in vivo models are suitable for studying neuroprotective effects?

Answer:

  • Rodent models:
    • MPTP-induced Parkinson’s: Measure striatal dopamine (HPLC-ECD) after 14-day oral administration (10–50 mg/kg).
    • Scopolamine-induced cognitive deficit: Morris water maze to assess spatial memory improvement .
  • Dosage: Optimize bioavailability via pharmacokinetic profiling (Cmax_{max}, AUC024h_{0-24h}) using LC-MS/MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。